

# 3-Methyladipic Acid in Metabolomics: Application Notes and Protocols for Researchers

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: *3-Methyladipic acid*

Cat. No.: *B1216137*

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

## Introduction

**3-Methyladipic acid** (3-MAA) is a dicarboxylic acid that has garnered significant attention in the field of metabolomics, primarily as a key biomarker for the diagnosis and monitoring of Adult Refsum disease. This rare, inherited metabolic disorder is characterized by the accumulation of phytanic acid, a branched-chain fatty acid. In individuals with Adult Refsum disease, the primary metabolic pathway for phytanic acid,  $\alpha$ -oxidation, is deficient. Consequently, the body utilizes an alternative pathway,  $\omega$ -oxidation, leading to the production and subsequent urinary excretion of 3-MAA. This document provides detailed application notes and protocols for the study of **3-Methyladipic acid** in a metabolomics context.

## Application Notes

### Biochemical Significance of 3-Methyladipic Acid

**3-Methyladipic acid** is an intermediate in the  $\omega$ -oxidation of phytanic acid. Under normal physiological conditions, this pathway is a minor contributor to phytanic acid metabolism. However, in Adult Refsum disease, a deficiency in the enzyme phytanoyl-CoA hydroxylase redirects phytanic acid metabolism towards the  $\omega$ -oxidation pathway. This results in a significant increase in the urinary excretion of 3-MAA, making it a reliable biomarker for this condition.<sup>[1][2][3]</sup> Studies have shown a direct correlation between plasma phytanic acid levels

and the urinary excretion of 3-MAA in patients with Adult Refsum disease.<sup>[1]</sup> While primarily associated with this rare disorder, 3-MAA is also detected in the urine of healthy individuals, indicating a basal level of  $\omega$ -oxidation activity.<sup>[4][5][6]</sup>

## Clinical Relevance and Biomarker Potential

The primary clinical application of 3-MAA measurement is in the diagnosis and therapeutic monitoring of Adult Refsum disease.<sup>[7]</sup> Elevated levels of 3-MAA in urine are a strong indicator of this disorder. Dietary management, specifically the restriction of phytanic acid intake, is the cornerstone of treatment for Adult Refsum disease. Monitoring urinary 3-MAA levels can provide an objective measure of dietary compliance and the effectiveness of the therapeutic regimen. A decrease in urinary 3-MAA is expected to correlate with a reduction in plasma phytanic acid levels, the primary pathogenic molecule.

## Data Presentation: Quantitative Levels of 3-Methyladipic Acid

The following tables summarize the available quantitative data for **3-Methyladipic acid** in urine. It is important to note that direct comparative studies with standardized units are limited in the literature.

Table 1: Urinary **3-Methyladipic Acid** in a Healthy Pediatric Population

| Population                                      | Analytical Method | Compound Detected   | Quantitative Range                                | Reference |
|-------------------------------------------------|-------------------|---------------------|---------------------------------------------------|-----------|
| Healthy North Indian Pediatric Population (n=?) | GC-MS             | 3-Methyladipic acid | Not Quantified, but identified                    | [4]       |
| Healthy Iranian Pediatric Population (n=251)    | GC-MS             | 3-Methyladipic acid | Detected in 60-80% of samples, but not quantified | [5][6]    |

Table 2:  $\omega$ -Oxidation Capacity in Adult Refsum Disease

| Parameter                                   | Value          | Unit   | Reference                               |
|---------------------------------------------|----------------|--------|-----------------------------------------|
| Capacity of the $\omega$ -oxidation pathway | 6.9 (2.8–19.4) | mg/day | <a href="#">[1]</a> <a href="#">[2]</a> |

Note: This value represents the metabolic flux through the pathway and not the direct concentration of 3-MAA in urine. The excretion of 3-MAA is dependent on the plasma concentration of phytanic acid.

## Experimental Protocols

### Protocol 1: Quantitative Analysis of Urinary 3-Methyladipic Acid by Gas Chromatography-Mass Spectrometry (GC-MS)

This protocol is a synthesis of established methods for urinary organic acid analysis.[\[8\]](#)[\[9\]](#)[\[10\]](#)[\[11\]](#)

#### 1. Sample Preparation (Urine)

- 1.1. Normalization: Thaw frozen urine samples at room temperature. To account for variations in urine concentration, normalize the sample volume to creatinine concentration. A typical starting volume is equivalent to 0.5-1.0 mg of creatinine.
- 1.2. Internal Standard Addition: Add a known amount of an appropriate internal standard. For dicarboxylic acids, stable isotope-labeled **3-methyladipic acid** would be ideal. If unavailable, a structurally similar, non-endogenous dicarboxylic acid can be used.
- 1.3. Oximation (for keto-acids, optional but recommended for comprehensive profiling): Adjust the pH of the urine to >9 with NaOH. Add hydroxylamine hydrochloride solution and incubate at 60°C for 30 minutes to convert keto groups to oximes.
- 1.4. Acidification: Cool the sample and acidify to a pH of approximately 1 with HCl.
- 1.5. Extraction: Perform a liquid-liquid extraction by adding a water-immiscible organic solvent such as ethyl acetate. Vortex vigorously and centrifuge to separate the layers.

Repeat the extraction twice.

- 1.6. Evaporation: Pool the organic layers and evaporate to dryness under a gentle stream of nitrogen.

## 2. Derivatization

- To increase the volatility and thermal stability of the organic acids for GC analysis, a derivatization step is necessary.
- 2.1. Silylation: Add a silylating agent, such as N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% trimethylchlorosilane (TMCS), to the dried extract. Incubate at 70°C for 60 minutes.

## 3. GC-MS Analysis

- 3.1. Gas Chromatograph (GC) Conditions:
  - Column: A non-polar or semi-polar capillary column, such as a 5% phenyl-methylpolysiloxane column (e.g., DB-5ms, HP-5ms), is suitable.
  - Injection: Inject 1-2 µL of the derivatized sample in split or splitless mode.
  - Oven Temperature Program: A typical program starts at a low temperature (e.g., 70°C), holds for a few minutes, then ramps up to a high temperature (e.g., 300°C) to elute all compounds.
  - Carrier Gas: Helium at a constant flow rate.
- 3.2. Mass Spectrometer (MS) Conditions:
  - Ionization: Electron Ionization (EI) at 70 eV.
  - Acquisition Mode: Full scan mode for qualitative analysis and identification of unknown peaks. Selected Ion Monitoring (SIM) mode for quantitative analysis of 3-MAA and the internal standard, monitoring specific, abundant, and unique ions for each compound.

## 4. Data Analysis and Quantification

- Identify the 3-MAA peak in the chromatogram based on its retention time and mass spectrum, confirmed by comparison with a pure standard.
- Quantify 3-MAA by creating a calibration curve using the peak area ratio of the analyte to the internal standard at several known concentrations.
- Express the final concentration in  $\mu\text{mol}/\text{mmol}$  creatinine.

## Protocol 2: Quantitative Analysis of Urinary 3-Methyladipic Acid by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

This protocol is based on modern methods for the analysis of small polar molecules.[\[12\]](#)[\[13\]](#)  
[\[14\]](#)[\[15\]](#)[\[16\]](#)

### 1. Sample Preparation (Urine)

- 1.1. "Dilute-and-Shoot" Method: For a rapid and high-throughput approach, a simple dilution is often sufficient. Dilute the urine sample (e.g., 1:10 or 1:20) with the initial mobile phase.
- 1.2. Internal Standard Addition: Add a stable isotope-labeled internal standard for **3-methyladipic acid**.
- 1.3. Centrifugation/Filtration: Centrifuge the diluted sample to pellet any particulates and transfer the supernatant to an autosampler vial, or filter through a 0.22  $\mu\text{m}$  filter.

### 2. LC-MS/MS Analysis

- 2.1. Liquid Chromatograph (LC) Conditions:
  - Column: A reversed-phase C18 column is commonly used. For better retention of polar dicarboxylic acids, a column with a polar endcapping or a HILIC column can be employed.
  - Mobile Phase: A gradient of water and an organic solvent (e.g., acetonitrile or methanol), both containing a small amount of an acid (e.g., 0.1% formic acid) to improve peak shape and ionization.

- Flow Rate: A typical analytical flow rate is 0.2-0.5 mL/min.
- 2.2. Mass Spectrometer (MS) Conditions:
  - Ionization: Electrospray Ionization (ESI) in negative ion mode is generally preferred for carboxylic acids.
  - Acquisition Mode: Multiple Reaction Monitoring (MRM) is used for quantification. The precursor ion (the deprotonated molecule,  $[M-H]^-$ ) of 3-MAA is selected in the first quadrupole, fragmented in the collision cell, and a specific product ion is monitored in the third quadrupole. At least two MRM transitions should be monitored for confident identification and quantification.

### 3. Data Analysis and Quantification

- Similar to the GC-MS method, quantification is achieved by constructing a calibration curve based on the peak area ratio of the analyte to the internal standard.
- The use of a stable isotope-labeled internal standard is highly recommended to correct for matrix effects.
- The final concentration is reported in  $\mu\text{mol}/\text{mmol}$  creatinine.

## Visualizations



[Click to download full resolution via product page](#)

Caption: Phytanic acid metabolism in health and Refsum disease.



[Click to download full resolution via product page](#)

Caption: A typical metabolomics workflow for 3-MAA analysis.

**Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## References

- 1. Metabolism of phytanic acid and 3-methyl-adipic acid excretion in patients with adult Refsum disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Metabolism of phytanic acid in Refsum's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Urinary Organic Acids Quantitated in a Healthy North Indian Pediatric Population - PMC [pmc.ncbi.nlm.nih.gov]
- 5. rbmb.net [rbmb.net]
- 6. A Description of Reference Ranges for Organic Acids in Urine Samples from A Pediatric Population in Iran - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Adult Refsum Disease - GeneReviews® - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. [PDF] GC-MS profiling of urinary organic acids evaluated as a quantitative method. | Semantic Scholar [semanticscholar.org]
- 9. GC-MS profiling of urinary organic acids evaluated as a quantitative method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Qualitative and Quantitative Analysis of Organic Acids in Urine by Gas Chromatography-High Resolution Mass Spectrometry with Hard Ionization and Soft Ionization | Applications Notes | JEOL Ltd. [jeol.com]
- 12. Analysis of dicarboxylic acids by tandem mass spectrometry. High-throughput quantitative measurement of methylmalonic acid in serum, plasma, and urine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. academic.oup.com [academic.oup.com]
- 14. longdom.org [longdom.org]
- 15. New sensitive LC-MS/MS method for the simultaneous determination of 13 phenolic and carboxylic acid pesticide biomarkers in human urine, including dicamba - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]
- To cite this document: BenchChem. [3-Methyladipic Acid in Metabolomics: Application Notes and Protocols for Researchers]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1216137#3-methyladipic-acid-in-metabolomics-studies>]

**Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

**Contact**

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)